(2,1,3-benzoxadiazol-5-ylmethyl)[1-methyl-3-(1H-pyrazol-1-yl)propyl]amine
Overview
Description
“(2,1,3-benzoxadiazol-5-ylmethyl)[1-methyl-3-(1H-pyrazol-1-yl)propyl]amine” is a chemical compound with the empirical formula C8H10ClN3O and a molecular weight of 199.64 . It is a solid substance .
Synthesis Analysis
The compound was synthesized as part of a series of benzoxadiazole analogs which were examined for fluorescent properties by Cu-catalysed azide-alkyne cyclo-addition (CuAAC) of a 4-azido-methyl-benzoxadiazole substrate .Molecular Structure Analysis
The structure shows a nearly coplanar orientation of the hexa-none keto group and the 1,2,3-triazole ring, while the benzoxadiazole and triazole groups are much more severely inclined . In the crystal, weak C-H⋯N interactions connect translationally-related triazole rings, while another set of C-H⋯N interactions is formed between inversion-related benzoxadiazole units, forming a three-dimensional network .Physical and Chemical Properties Analysis
The compound is a solid substance . Its SMILES string is CNCC1=CC2=NON=C2C=C1. [H]Cl and its InChI is 1S/C8H9N3O.ClH/c1-9-5-6-2-3-7-8 (4-6)11-12-10-7;/h2-4,9H,5H2,1H3;1H .Scientific Research Applications
Synthesis and Characterization
A variety of research studies have explored the synthesis and characterization of pyrazole derivatives, highlighting their potential in scientific applications. For example, Titi et al. (2020) conducted a study on the synthesis and characterization of pyrazole derivatives, revealing their structure through various spectroscopic methods and X-ray crystallography. These derivatives showed potential biological activity against breast cancer and microbes, indicating their relevance in medicinal chemistry (Titi et al., 2020).
Antimicrobial and Antifungal Activities
Research has also demonstrated the antimicrobial and antifungal potentials of pyrazole and oxadiazole derivatives. Nimbalkar et al. (2016) synthesized a series of oxadiazole derivatives with promising antifungal activity against human pathogenic fungal strains, showcasing their potential as antifungal agents (Nimbalkar et al., 2016). Similarly, Asegbeloyin et al. (2014) synthesized benzohydrazide and its metal complexes, which exhibited significant cytotoxic activity against human leukemia cells and antimicrobial activity, indicating their potential in cancer therapy and as antimicrobial agents (Asegbeloyin et al., 2014).
Antioxidant Activities
The antioxidant properties of pyrazole and oxadiazole derivatives have been explored in several studies. For instance, Bassyouni et al. (2012) synthesized a new series of benzo[d]imidazole derivatives, evaluating their antioxidant and antimicrobial activities. Some of these compounds showed high antioxidant activity, suggesting their potential use as antioxidants in various applications (Bassyouni et al., 2012).
Neuroprotective Agents
KR-31543, a compound related to the chemical class of interest, has been studied for its neuroprotective potential in ischemia-reperfusion damage. This research highlights the importance of such compounds in developing treatments for neurological conditions (Kim et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-pyrazol-1-ylbutan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-11(5-8-19-7-2-6-16-19)15-10-12-3-4-13-14(9-12)18-20-17-13/h2-4,6-7,9,11,15H,5,8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOQAWZRUUBTRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)NCC2=CC3=NON=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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